molecular formula C8H16N2 B3080545 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine CAS No. 108640-12-6

3-Methyl-3-azabicyclo[3.2.1]octan-8-amine

Cat. No.: B3080545
CAS No.: 108640-12-6
M. Wt: 140.23 g/mol
InChI Key: OMNZTTYSHLWCDQ-UHFFFAOYSA-N
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Description

3-Methyl-3-azabicyclo[321]octan-8-amine is a bicyclic amine compound that belongs to the class of azabicyclo compounds This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom integrated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective cyclization of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include catalytic hydrogenation, nucleophilic substitution, and other standard organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted azabicyclo compounds .

Scientific Research Applications

3-Methyl-3-azabicyclo[3.2.1]octan-8-amine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine is unique due to its specific substitution pattern and the position of the nitrogen atom within the bicyclic structure.

Properties

IUPAC Name

3-methyl-3-azabicyclo[3.2.1]octan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-4-6-2-3-7(5-10)8(6)9/h6-8H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNZTTYSHLWCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(C1)C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-3-azabicyclo[3.2.1]octan-8-amine
Reactant of Route 2
3-Methyl-3-azabicyclo[3.2.1]octan-8-amine
Reactant of Route 3
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Reactant of Route 5
3-Methyl-3-azabicyclo[3.2.1]octan-8-amine
Reactant of Route 6
3-Methyl-3-azabicyclo[3.2.1]octan-8-amine

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